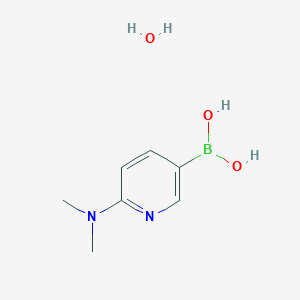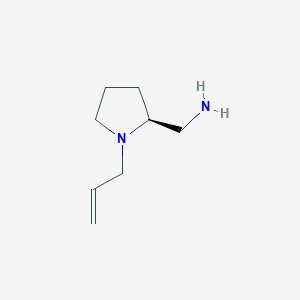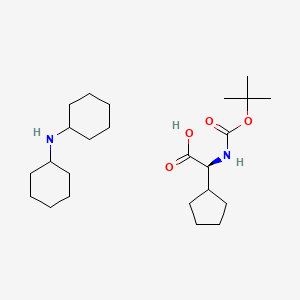
INDIUM CHLORIDE, HYDROUS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium(III) chloride, also known as trichloroindigane or indium trichloride, is a white, flaky solid . It is an indium halide and is used as a Lewis acid in various organic transformations . It is also used in the preparation of many semiconductor materials due to its optoelectronic properties .
Synthesis Analysis
Indium(III) chloride can be synthesized using an electrochemical cell in a mixed methanol-benzene solution . It is also reported that indium reacts quickly with chlorine to produce the trichloride .Molecular Structure Analysis
Indium(III) chloride crystallizes as a layered structure consisting of a close-packed chloride arrangement containing layers of octahedrally coordinated In(III) centers . This structure is similar to that seen in YCl3 .Chemical Reactions Analysis
Indium(III) chloride is a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions . It can also be used as a catalyst to synthesize indolylindolines through self-addition of indoles .Physical And Chemical Properties Analysis
Indium(III) chloride is a white, flaky solid with a density of 3.46 g/mL at 25 °C . It forms colorless diffuse crystals of rhombic shape .Aplicaciones Científicas De Investigación
Catalyst in Organic Reactions
Indium (III) chloride is used in famous organic reactions such as Friedel-Crafts acylation and Diels-Alder reaction as a lewis acid catalyst . These reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Thioacetalization Catalyst
Indium (III) chloride is an efficient catalyst for thioacetalization . This reaction is used in organic synthesis for the protection of carbonyl groups in aldehydes and ketones.
Enantioselective Ring-Opening Catalyst
It catalyzes the enantioselective ring-opening of meso-aziridines with thiols . This reaction is important in the field of synthetic chemistry for the production of enantiomerically pure compounds.
Synthesis of Indolylindolines
Indium (III) chloride can be used as a catalyst to synthesize indolylindolines through self-addition of indoles . Indolylindolines are important compounds in medicinal chemistry due to their biological activities.
Synthesis of Vinyl Indoles
It can also catalyze the synthesis of vinyl indoles from unfunctionalized indoles and vinyl azides . Vinyl indoles are valuable intermediates in organic synthesis and have applications in the synthesis of natural products and pharmaceuticals.
Synthesis of Cycloadducts
Indium (III) chloride can be used to synthesize a variety of cycloadducts through the reaction of olefinic acetals with isoprene and cyclopentadiene . Cycloadducts are useful in the synthesis of complex cyclic structures in organic chemistry.
Preparation of Semiconductor Materials
Owing to its optoelectronic properties, Indium (III) chloride is also used to prepare many semiconductor materials . These materials have applications in various fields such as electronics and solar energy.
Synthesis of Complex Organic Molecules
Due to its high tolerance to most of the oxygen and nitrogen containing functional groups, Indium (III) chloride is used in the synthesis of complex organic molecules .
Mecanismo De Acción
Target of Action
Indium Chloride, Hydrous primarily targets monoclonal antibodies in preparations used for in vivo diagnostic imaging procedures . It is also used for radiolabeling Zevalin in preparations used for radioimmunotherapy procedures .
Mode of Action
Indium Chloride, Hydrous acts as a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint, and Zevalin .
Biochemical Pathways
Indium Chloride, Hydrous is involved in a variety of biochemical pathways. It is used as a catalyst in the synthesis of indolylindolines through self-addition of indoles . It also catalyzes the formation of vinyl indoles from unfunctionalized indoles and vinyl azides .
Pharmacokinetics
It has been observed that indium complexes mostly get into the systemic circulation after inhalation through the lungs .
Result of Action
The result of Indium Chloride, Hydrous’s action is primarily seen in its role as a catalyst in organic synthesis . It facilitates the formation of various compounds, including indolylindolines and vinyl indoles .
Action Environment
The action of Indium Chloride, Hydrous can be influenced by environmental factors. For instance, it reacts with water, catalyzing a disproportionation reaction . It also reacts with oxygen in the air when heated .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Indium Chloride, Hydrate can be achieved through the reaction of Indium metal with Hydrochloric acid in the presence of water.", "Starting Materials": [ "Indium metal", "Hydrochloric acid", "Water" ], "Reaction": [ "Add Indium metal to a flask containing Hydrochloric acid and water", "Heat the mixture to 60-70°C and stir for several hours", "Filter the resulting solution to remove any impurities", "Cool the solution to room temperature and allow it to stand for several hours", "Crystals of Indium Chloride, Hydrate will form and can be collected by filtration", "Wash the crystals with cold water and dry them in a desiccator" ] } | |
Número CAS |
143983-91-9 |
Nombre del producto |
INDIUM CHLORIDE, HYDROUS |
Fórmula molecular |
Cl3H2InO |
Peso molecular |
239.19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)



![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)